6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- is a complex organic compound with the molecular formula C16H9ClF2N4. This compound is notable for its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a quinoline derivative with an appropriate amine. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxy-
- 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-chloro-
- 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-methyl-
Uniqueness
What sets 3-Quinolinecarbonitrile, 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-8-fluoro- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinolone family, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Quinolone moiety
- Substituents :
- Amino group at position 6
- Chloro and fluoro groups at the phenyl ring
- Carbonitrile group at position 3
Biological Activity Overview
The biological activity of this compound includes:
-
Antibacterial Activity :
- Exhibits potent activity against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against resistant strains.
-
Anticancer Properties :
- Demonstrates cytotoxic effects on multiple cancer cell lines, including breast and colon cancer cells.
- Mechanisms include induction of apoptosis and inhibition of cell proliferation.
-
Neuroprotective Effects :
- Potential in attenuating neurodegenerative diseases through antioxidant properties.
Antibacterial Activity
Recent studies have shown that derivatives of quinolones, including the target compound, possess significant antibacterial properties. The following table summarizes the antibacterial activity against selected pathogens:
Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 1.0 | 22 |
Escherichia coli | 0.5 | 25 |
Klebsiella pneumoniae | 0.8 | 24 |
Pseudomonas aeruginosa | 1.5 | 21 |
The compound's efficacy is attributed to its ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Anticancer Activity
The anticancer effects of this compound have been evaluated in various studies:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer), and others.
- IC50 Values : The compound exhibited IC50 values in the nanomolar range, indicating high potency.
Case Study: MCF-7 Cell Line
In a study involving MCF-7 cells:
- Treatment with the compound resulted in a significant reduction in cell viability (over 70% at 10 μM).
- Apoptotic markers such as caspase activation were observed, confirming the induction of programmed cell death.
Neuroprotective Effects
Research indicates that derivatives of quinolones can exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival. For instance:
- The compound demonstrated significant protective effects against hydrogen peroxide-induced apoptosis in neuronal cell lines.
The proposed mechanisms include:
Properties
Molecular Formula |
C16H9ClF2N4 |
---|---|
Molecular Weight |
330.72 g/mol |
IUPAC Name |
6-amino-4-(3-chloro-4-fluoroanilino)-8-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H9ClF2N4/c17-12-5-10(1-2-13(12)18)23-15-8(6-20)7-22-16-11(15)3-9(21)4-14(16)19/h1-5,7H,21H2,(H,22,23) |
InChI Key |
QSQMFYZKBSWHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)F)N)Cl)F |
Origin of Product |
United States |
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